![molecular formula C11H8ClN3 B13045239 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
準備方法
The synthesis of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
科学的研究の応用
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: It has shown promise in anticancer research, particularly in inhibiting kinase activity.
Industry: The compound is used in the development of fluorescent materials for display technologies
作用機序
The mechanism of action of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Used in the development of fluorescent materials.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant antiproliferative effects against cancer cells
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
7-chloro-13-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-4-5-13-11-9(7)15-6-2-3-8(15)10(12)14-11/h2-6H,1H3 |
InChIキー |
GOPOEOVEIVSHBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)N=C(C3=CC=CN32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


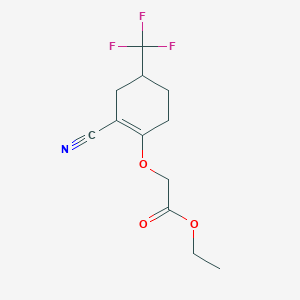
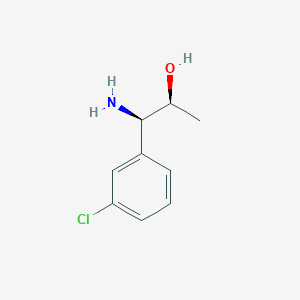
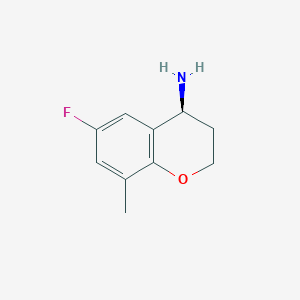
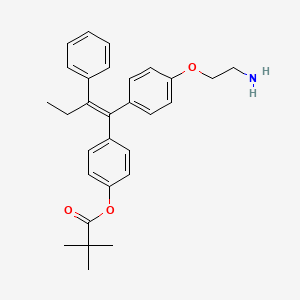
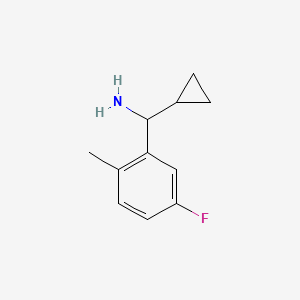
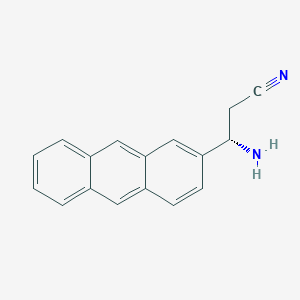
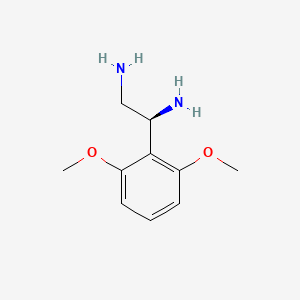
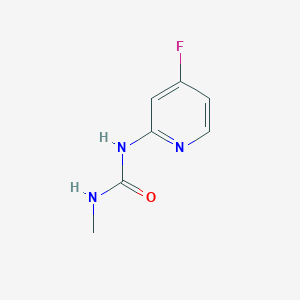
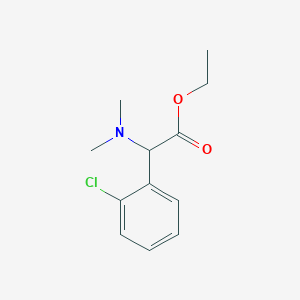

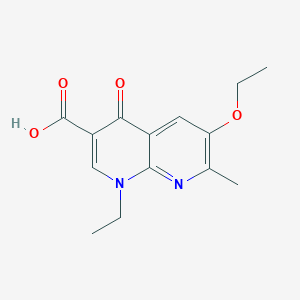
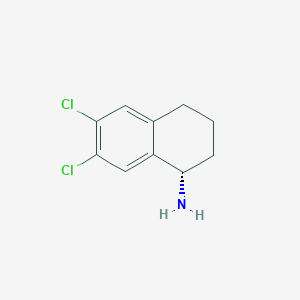
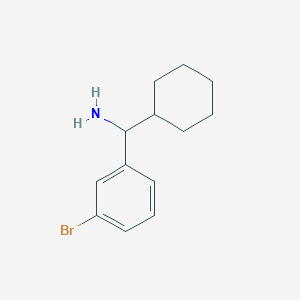
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
